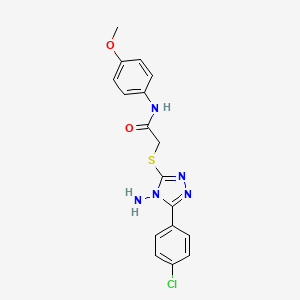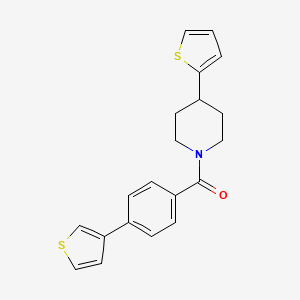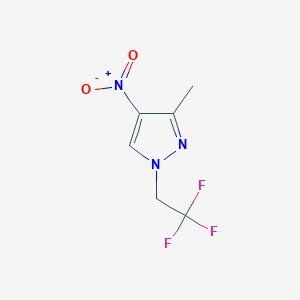
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, also known as TFP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TFP is a pyrazole derivative that contains a trifluoroethyl group, which makes it highly lipophilic and capable of crossing biological membranes easily. In
Mécanisme D'action
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole acts as an inhibitor of various enzymes and proteins by binding to their active site or allosteric site. It can also modulate the activity of ion channels by altering their gating properties. 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's lipophilic nature allows it to penetrate cell membranes and interact with intracellular targets.
Biochemical and Physiological Effects:
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to have a wide range of biochemical and physiological effects. It can modulate cell signaling pathways, induce apoptosis, and inhibit cell proliferation. 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has also been shown to have anti-inflammatory and analgesic properties. In addition, 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been used as a neuroprotective agent in several studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its high lipophilicity, which allows it to easily cross biological membranes and interact with intracellular targets. 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is also relatively easy to synthesize and purify. However, one of the limitations of using 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is its potential toxicity, which can affect experimental outcomes. Careful consideration must be taken when designing experiments using 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole to ensure that the concentrations used are not toxic to cells or organisms.
List of
Orientations Futures
1. Further exploration of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's potential as a neuroprotective agent.
2. Development of new 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives with improved specificity and efficacy.
3. Investigation of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's role in modulating ion channel activity.
4. Study of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's effect on various signaling pathways in different cell types.
5. Examination of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's potential as an anti-inflammatory and analgesic agent.
6. Investigation of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
7. Development of new techniques to monitor 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's interaction with biological targets in real-time.
8. Investigation of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's potential as a tool for studying protein-protein interactions and protein conformational changes.
9. Study of the pharmacokinetics and pharmacodynamics of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole in vivo.
10. Investigation of the potential toxicity of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole and its derivatives in different cell types and organisms.
Conclusion:
In conclusion, 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used as a tool to study the function of various proteins and enzymes, and its lipophilic nature allows it to easily cross biological membranes and interact with intracellular targets. 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has a wide range of biochemical and physiological effects, and its potential as a therapeutic agent for various diseases is currently being investigated. Further research is needed to fully understand the mechanism of action of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole and its potential as a tool for studying biological systems.
Méthodes De Synthèse
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be synthesized by reacting 3-methyl-4-nitropyrazole with 2,2,2-trifluoroethylamine in the presence of a base. The reaction takes place under mild conditions and yields 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a yellow crystalline solid. The purity of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to interact with a wide range of biological targets, including kinases, phosphatases, and ion channels. 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is also commonly used as a fluorescent probe to monitor protein-protein interactions and protein conformational changes.
Propriétés
IUPAC Name |
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-4-5(12(13)14)2-11(10-4)3-6(7,8)9/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFATVDPKIIPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2711472.png)
![Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate](/img/structure/B2711473.png)

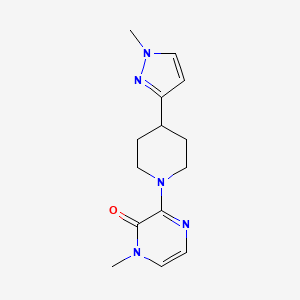
![1-allyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2711482.png)
![6-Methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2711483.png)
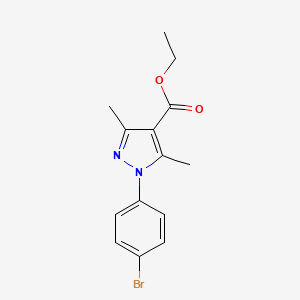
![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide](/img/structure/B2711485.png)
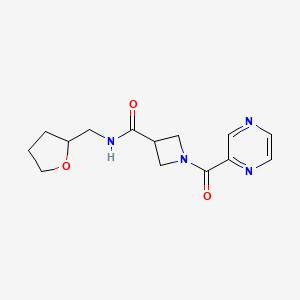
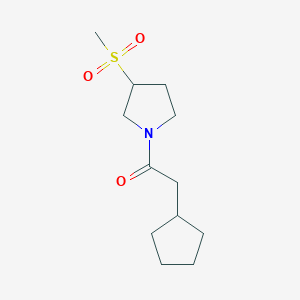
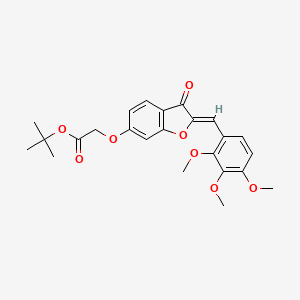
![4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711492.png)
